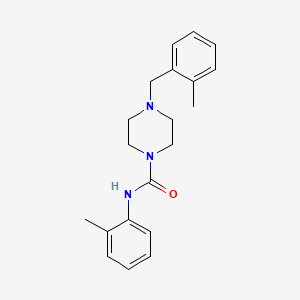

4-(2-methylbenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylpiperazine derivatives have been extensively studied for their pharmacological properties, including cerebral vasodilation effects. These studies often involve the synthesis of various derivatives to understand their structure-activity relationships.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves multi-step chemical reactions, starting with the preparation of key intermediates followed by their subsequent transformation into target compounds. For instance, the synthesis of related compounds has been carried out to confirm the structures of metabolites, indicating a complex synthetic route that ensures the introduction of specific functional groups at desired positions on the piperazine ring (Ohtaka et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of benzylpiperazine derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction studies provide detailed insights into the crystalline structure, helping to elucidate the arrangement of atoms and the geometry around the piperazine core. Studies have highlighted the importance of weak intermolecular interactions in shaping the three-dimensional architecture of these compounds, which can influence their solubility and receptor binding characteristics (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo a variety of chemical reactions, reflecting their reactivity towards different reagents. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to introduce specific tags for analytical purposes. The synthesis of labeled compounds, for instance, involves reactions that introduce radioactive isotopes as tracers for metabolic studies (Satomi et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Piperazine Derivatives

Piperazine derivatives have been synthesized for various applications, including as bifunctional chelating agents and antimicrobial agents. For example, a study on the convenient synthesis of bifunctional tetraaza macrocycles describes the formation of macrocyclic amines through cyclization and subsequent reactions, showcasing methodologies that could be applicable to the synthesis of "4-(2-methylbenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide" (McMurry et al., 1992). Another study highlights the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, indicating the potential antimicrobial applications of piperazine derivatives (Jadhav et al., 2017).

Applications in Material Science

Piperazine compounds have also been investigated for their potential use in material science. For instance, the synthesis of polyamides containing theophylline and thymine involves the use of piperazine, suggesting applications in the development of new polymeric materials (Hattori & Kinoshita, 1979).

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-16-7-3-5-9-18(16)15-22-11-13-23(14-12-22)20(24)21-19-10-6-4-8-17(19)2/h3-10H,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXPFHDERGAGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)